molecular formula C11H15BFNO3 B6304755 2-Fluoro-5-hydroxypyridine-4-boronic acid pinacol ester CAS No. 2121514-32-5

2-Fluoro-5-hydroxypyridine-4-boronic acid pinacol ester

Cat. No. B6304755
CAS RN: 2121514-32-5
M. Wt: 239.05 g/mol
InChI Key: UXYJVTCOIZSRLB-UHFFFAOYSA-N
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Description

“2-Fluoro-5-hydroxypyridine-4-boronic acid pinacol ester” is a chemical compound with the linear formula C11H15BFNO2 . It is an organoboron reagent, which is a class of compounds that are widely used in organic synthesis . These reagents are particularly valuable due to their stability, mild reaction conditions, and environmental benignity .


Synthesis Analysis

The synthesis of this compound can involve various methods. One common approach is the Suzuki–Miyaura (SM) coupling, a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the transmetalation of organoboron reagents, such as our compound of interest . Another method involves the catalytic protodeboronation of alkyl boronic esters .


Chemical Reactions Analysis

This compound is often used in Suzuki–Miyaura coupling reactions . It can also undergo protodeboronation, a process that has been developed for 1°, 2°, and 3° alkyl boronic esters .

Scientific Research Applications

Suzuki Coupling Reaction

2-Fluoro-5-hydroxypyridine-4-boronic acid pinacol ester, like other pinacolboronate esters, plays a crucial role in the Suzuki coupling reaction. This reaction is instrumental in connecting organic building blocks for the synthesis of complex molecules. Pinacolboronate esters, due to their reactive nature, require specific analytical methods to assess their quality. For instance, they can hydrolyze easily to boronic acid, which is nonvolatile and poorly soluble in organic solvents, posing unique analytical challenges (Zhong et al., 2012).

Microwave-Assisted Synthesis

The compound's utility as a robust and versatile building block for diverse compound libraries is highlighted in microwave-assisted synthesis processes. For example, its use in the rapid and efficient synthesis of various substituted amino-imidazopyridines emphasizes its versatility (Dimauro & Kennedy, 2007).

Lewis Acid Receptors in Polymeric Membranes

Organoboron compounds, including pinacol ester derivatives, are applied as Lewis acid receptors of fluoride anions. This application is crucial in the development of polymer membrane electrodes with enhanced selectivity for fluoride ions (Jańczyk et al., 2012).

Synthesis of Fluoroarenes

This compound is also involved in the transformation of fluoroarenes into arylboronic acid pinacol esters, playing a role in C-F bond activation and transmetalation processes (Zhou et al., 2016).

Fluorescence Enhancement in Chemical Sensing

In chemical sensing, the formation of an exciplex between a pyridinium boronic acid and a phenyl group can be controlled using diols like pinacol, leading to enhanced fluorescence. This application is significant in molecular sensors and materials science (Huang et al., 2010).

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has been classified as Acute Tox. 3 Oral and Eye Irrit. 2 . It is recommended to handle this compound with appropriate safety measures .

Future Directions

The future directions for this compound could involve further development of its synthesis methods and applications in organic synthesis . There is also potential for further investigation into its properties and mechanisms of action .

properties

IUPAC Name

6-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BFNO3/c1-10(2)11(3,4)17-12(16-10)7-5-9(13)14-6-8(7)15/h5-6,15H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXYJVTCOIZSRLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BFNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101155059
Record name 3-Pyridinol, 6-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101155059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2121514-32-5
Record name 3-Pyridinol, 6-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2121514-32-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pyridinol, 6-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101155059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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